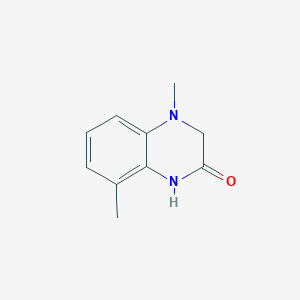

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4,8-dimethyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C10H12N2O/c1-7-4-3-5-8-10(7)11-9(13)6-12(8)2/h3-5H,6H2,1-2H3,(H,11,13) |

InChI Key |

QIKZXMOTDFUSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N(CC(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Michael addition of the diamine’s amino groups to the electron-deficient acetylene, forming a zwitterionic intermediate. Subsequent cyclization eliminates methanol, producing the dihydroquinoxalinone core. Solvent-free conditions enhance reaction efficiency by minimizing side reactions and simplifying purification. In a representative procedure, heating equimolar amounts of 2,5-dimethyl-1,2-phenylenediamine and DMAD at 110°C for 24 hours afforded 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in 76% yield after column chromatography.

Critical Parameters

-

Temperature : Reactions below 100°C result in incomplete conversion, while temperatures exceeding 120°C promote decomposition.

-

Stoichiometry : A 1:1 ratio of diamine to acetylenedicarboxylate is essential to prevent oligomerization.

-

Purification : Silica gel chromatography using hexane/ethyl acetate (3:1) effectively isolates the product.

Oxidative Amidation-Heterocycloannulation Using Dibromo Ketones

An alternative route involves the oxidative amidation of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone with 2,5-dimethyl-1,2-phenylenediamine. This method, reported by Singh et al., leverages dimethyl sulfoxide (DMSO) as both solvent and oxidant to facilitate tandem amidation and cyclization.

Synthetic Procedure

-

Oxidative Amidation : 2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone is stirred in DMSO at 75°C for 14 hours, generating a reactive oxosulfonium intermediate.

-

Cyclization : Addition of 2,5-dimethyl-1,2-phenylenediamine and triethylamine at 80°C induces heterocycloannulation, forming the quinoxalinone ring.

This two-step, one-pot protocol achieved an 85% yield of this compound after extraction with ethyl acetate and column purification. The use of DMSO eliminates the need for external oxidants, aligning with green chemistry principles.

Advantages Over Traditional Methods

-

Atom Economy : The dibromo ketone precursor incorporates both the aryl and carbonyl groups directly into the product.

-

Scalability : Reactions proceed efficiently on multigram scales without specialized equipment.

Catalytic Reductive Methods from Quinoxalin-2(1H)-one Precursors

While direct synthesis routes dominate, reductive modification of preformed quinoxalin-2(1H)-ones offers a complementary strategy. Lithium aluminum hydride (LiAlH4) selectively reduces the C3–N4 bond of 3,4-dihydroquinoxalin-2(1H)-ones to yield tetrahydro derivatives . However, for this compound, this approach is less practical due to the instability of the reduced product under acidic workup conditions.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxaline derivatives.

Scientific Research Applications

Antiviral Properties

One of the notable applications of 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is its antiviral activity. Research has shown that derivatives of dihydroquinoxaline-2-one exhibit potent effects against HIV-1. For instance, the compound GW420867X, a structural analogue, demonstrated significant antiviral efficacy in clinical trials involving HIV-1 infected patients. It was well tolerated and showed promising results when used alone or in combination with existing HIV medications .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have indicated that certain derivatives can act as antagonists to the bradykinin B1 receptor, which is implicated in inflammatory responses. For example, specific dihydroquinoxaline derivatives have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related symptoms in various models .

Neuroprotective Potential

Emerging research suggests that compounds related to this compound may possess neuroprotective properties. Novel hybrids combining this scaffold with dithiocarbamate moieties have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in neurodegenerative diseases like Alzheimer's disease . These compounds could potentially cross the blood-brain barrier, enhancing their therapeutic efficacy.

Synthesis and Chemical Versatility

The synthesis of this compound can be achieved through various methods, including:

- Ullmann-type Coupling : This method allows for the formation of enantiopure products from α-amino acids and iodoanilines.

- Michael Addition/Cyclization : This approach enables the generation of diverse substitution patterns on the dihydroquinoxaline framework.

These synthetic strategies not only facilitate the creation of this compound but also allow for the exploration of numerous derivatives with tailored biological activities .

Clinical Trials

A significant case study involves the compound GW420867X, which underwent clinical trials starting in 2001. This compound was administered to HIV-1 patients and demonstrated potent antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM. Although it showed promise, further development was hindered by challenges related to bioavailability .

Structure-Activity Relationship Studies

Another important aspect is the investigation into structure-activity relationships (SAR) of hybrid compounds derived from this compound. Researchers have explored various modifications to enhance potency against specific biological targets while minimizing toxicity. For instance, combining features from existing HIV drugs with this scaffold has led to new candidates with improved efficacy profiles .

Data Table: Biological Activities of Selected Dihydroquinoxaline Derivatives

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Mono- and Di-Carboxylic Derivatives (sGC Activators)

- Key Compounds: Mono-carboxylic (e.g., C4) and di-carboxylic derivatives of 3,4-dihydroquinoxalin-2(1H)-one.

- Structural Features :

- Di-carboxylic derivatives (e.g., 30d) activated wild-type and mutant His105Ala sGC, matching the efficacy of clinical activator BAY 60-2770 .

Antitumor Derivatives (Tubulin Inhibitors)

- Key Compounds: Lead 2a: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (GI50 = 4.6–9.6 nM) . Optimized Derivatives: 13c, 13d, 13e (scaffold-hopped variants with low-nM GI50 values).

- Structural Features :

- Comparison : The 4,8-dimethyl variant’s methyl groups may enhance metabolic stability but could reduce solubility compared to 13d .

Kinase Inhibitors (JNK3-Targeting)

- Key Compounds : J46 and optimized J46-37 .

- Structural Features: J46 contains a naphthyl group and 3,4-dihydroquinoxalin-2(1H)-one core, critical for JNK3 inhibition . J46-37 introduces a fluorine atom, improving selectivity over DDR1/EGFR kinases .

- Activity: J46-37 achieves nanomolar IC50 values with >100-fold selectivity for JNK3 .

- Comparison : The 4,8-dimethyl variant’s substituents may sterically hinder binding to JNK3’s ATP pocket, necessitating structural optimization for kinase applications.

AMPA-Receptor Antagonists (Anticonvulsants)

- Key Compounds : 4-Acetyl-1-substituted derivatives (e.g., 3–14 ) .

- Structural Features : Acetyl groups at position 4 enhance AMPA-receptor binding via hydrophobic interactions .

- Comparison : The 4,8-dimethyl variant’s methyl groups may similarly enhance receptor binding but lack the acetyl group’s hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Profiles

Key Insights

- sGC Activation : Carboxylic groups are critical for sGC binding, limiting the 4,8-dimethyl variant’s utility here.

- Antitumor Activity : Methyl groups improve metabolic stability but may require balancing with polar substituents (e.g., 13d ) to enhance solubility.

- Kinase Inhibition : Structural optimization (e.g., fluorination in J46-37 ) is needed to achieve selectivity, which the 4,8-dimethyl variant lacks.

Biological Activity

4,8-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the use of 1,2-phenylenediamine and various carbonyl compounds under controlled conditions to yield the desired quinoxaline derivative. For instance, a common synthetic route involves the cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

- Antibacterial Activity : Several derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown promising antibacterial properties. For example, compounds synthesized from this scaffold demonstrated moderate to good activity against various bacterial strains. Notably, derivatives with electron-withdrawing groups exhibited enhanced potency .

- Neuroprotective Effects : Research indicates that certain quinoxaline derivatives can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant targets in neurodegenerative diseases such as Alzheimer's disease. A hybrid compound derived from 3,4-dihydroquinoxalin-2(1H)-one displayed significant inhibitory effects on both AChE and MAOs with IC50 values in the low micromolar range .

- Soluble Guanylate Cyclase Activation : A study highlighted that specific derivatives could act as heme-independent activators of soluble guanylate cyclase (sGC), enhancing cGMP production in vitro. For instance, one derivative increased enzymatic activity significantly compared to controls .

Case Study 1: Antibacterial Evaluation

A series of 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized and evaluated for their antibacterial activity against a panel of bacterial strains. The results indicated that:

- Compound 5i showed equipotent activity against all tested strains.

- Compounds with fluorine substituents (e.g., compound 5j) exhibited enhanced antibacterial properties .

Case Study 2: Neuroprotective Potential

In a study aimed at developing dual-target inhibitors for Alzheimer's disease:

- Compound 3e demonstrated potent inhibition against AChE (IC50 = 0.28 µM) and MAO-B (IC50 = 0.34 µM).

- This compound also crossed the blood-brain barrier effectively and showed no cytotoxicity at concentrations below 12.5 µM .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Antibacterial | Compound 5i | N/A | Equipotent against all strains |

| AChE Inhibition | Compound 3e | 0.28 | Potent |

| MAO-B Inhibition | Compound 3e | 0.34 | Potent |

| sGC Activation | Compound 30d | EC50 = 0.77 | Significant activation |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting substituted o-phenylenediamines with α,γ-diketoesters under reflux conditions in polar solvents like ethanol or THF. For example, 3,4-diaminobenzoic acid (11d) reacts with α,γ-diketoester 12a to yield regioisomeric products (SYN or ANTI), controlled by substituent positioning and reaction conditions . Lithium aluminum hydride (LiAlH₄) or thionyl chloride (SOCl₂) may be used for subsequent reductions or functional group transformations .

| Key Reaction Parameters |

|---|

| Starting material: o-phenylenediamine derivatives |

| Reagents: α,γ-diketoesters, LiAlH₄, SOCl₂ |

| Solvents: Ethanol, THF, CHCl₃ |

| Temperature: Reflux (~78–110°C) |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . For instance:

- ¹H NMR : Peaks at δ 2.28–2.72 ppm (methyl groups), δ 3.01–4.15 ppm (methylene/methine protons adjacent to the carbonyl), and aromatic protons at δ 7.11–8.13 ppm .

- IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) .

- Mass Spec : Molecular ion peaks (e.g., m/z 303 [M⁺] for nitro-substituted derivatives) confirm molecular weight .

Q. What are typical reactions for modifying the quinoxalinone core?

- Methodological Answer : Common modifications include:

- Acylation : Reacting with acyl chlorides or anhydrides to introduce ketone groups at the 3-position .

- Alkylation : Using alkyl halides or epoxides to functionalize the nitrogen or methyl groups .

- Hydrazine Derivatives : Condensation with hydrazine hydrate yields hydrazone derivatives for pharmacological screening .

Advanced Research Questions

Q. How can regioselectivity be controlled in cyclocondensation reactions?

- Methodological Answer : Regioselectivity (SYN vs. ANTI isomers) depends on:

-

Substituent Effects : Electron-withdrawing groups on o-phenylenediamine favor SYN isomers, while electron-donating groups promote ANTI .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ANTI selectivity by stabilizing transition states .

-

Catalysts : HFIP (hexafluoroisopropanol) catalyzes Mannich reactions to selectively synthesize fluorinated derivatives (e.g., difluoro-substituted ANTI isomers) .

Regioselectivity Control SYN Preference ANTI Preference Substituent Type EWG (e.g., -COOH) EDG (e.g., -OCH₃) Solvent Low polarity High polarity Catalyst None HFIP

Q. What catalytic methods enable divergent synthesis of fluorinated derivatives?

- Methodological Answer : HFIP-catalyzed Mannich reactions allow divergent synthesis:

- Step 1 : React 4,8-dimethylquinoxalinone with fluoroalkylamines and formaldehyde in HFIP.

- Outcome : HFIP stabilizes carbocation intermediates, yielding either difluoro-3,4-dihydroquinoxalinones or monofluoroquinoxalinones, depending on stoichiometry .

Q. How is anti-tubercular activity evaluated for quinoxalinone derivatives?

- Methodological Answer : The Microplate Alamar Blue Assay (MABA) is used:

- Protocol :

Dilute compounds in 96-well plates with Mycobacterium tuberculosis culture.

Incubate at 37°C for 7 days.

Add Alamar Blue; observe color shift (blue → pink indicates bacterial viability).

- Analysis : MIC (minimum inhibitory concentration) is determined as the lowest concentration preventing color change. Pyrazinamide (MIC 50 µg/mL) serves as a positive control .

Q. How are derivatives designed for AMPA receptor antagonism using molecular docking?

- Methodological Answer :

- Step 1 : Optimize the 4-acetyl group for hydrogen bonding with GluA2 ligand-binding domain (LBD).

- Step 2 : Introduce hydrophobic substituents (e.g., styryl groups) to enhance binding pocket interactions.

- Validation : Docking simulations (e.g., AutoDock Vina) predict binding affinity. For example, 4-acetyl-1-substituted derivatives show ∆G values of -8.2 to -9.6 kcal/mol, comparable to reference antagonist YM872 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.